![molecular formula C12H10Cl2N2O2S B5819021 ethyl [4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B5819021.png)
ethyl [4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl [4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]carbamate, also known as EPTC, is a selective herbicide used to control annual grasses and broadleaf weeds in crops such as corn, soybeans, and peanuts. EPTC is a member of the thiocarbamate family of herbicides, which are widely used in agriculture due to their effectiveness and low toxicity to humans and animals. In
作用机制
Ethyl [4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]carbamate acts by inhibiting the biosynthesis of fatty acids in plants. Specifically, it inhibits the activity of the enzyme acetyl-CoA carboxylase (ACC), which is involved in the first step of fatty acid synthesis. Without fatty acids, the plant cannot produce the lipids necessary for cell membrane synthesis and growth, leading to plant death.
Biochemical and Physiological Effects
ethyl [4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]carbamate has low toxicity to humans and animals, with an acute oral LD50 of 1,400-1,600 mg/kg in rats. However, ethyl [4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]carbamate can cause skin and eye irritation and should be handled with care. In plants, ethyl [4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]carbamate has been shown to induce oxidative stress and alter the expression of genes involved in stress response and metabolism.
实验室实验的优点和局限性
One advantage of using ethyl [4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]carbamate in lab experiments is its selectivity for certain weed species, which allows for more precise control of experimental conditions. However, ethyl [4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]carbamate can also have non-target effects on other plants and organisms, which must be taken into consideration when designing experiments. Additionally, ethyl [4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]carbamate can have variable efficacy depending on environmental conditions, such as soil pH and moisture.
未来方向
Future research on ethyl [4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]carbamate could focus on developing more efficient synthesis methods, improving its selectivity and efficacy, and investigating its potential as a tool for studying plant lipid metabolism and stress response. Additionally, research could explore the environmental impact of ethyl [4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]carbamate and its potential for bioaccumulation and persistence in soil and water systems.
Conclusion
Ethyl [4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]carbamate, or ethyl [4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]carbamate, is a selective herbicide used to control annual grasses and broadleaf weeds in crops. Its mechanism of action involves inhibiting the biosynthesis of fatty acids in plants, leading to plant death. ethyl [4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]carbamate has been extensively studied for its herbicidal activity and environmental impact, and future research could focus on improving its efficacy and selectivity, as well as investigating its potential as a tool for studying plant metabolism and stress response.
合成方法
Ethyl [4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]carbamate can be synthesized by reacting 2,4-dichlorophenyl isothiocyanate with ethyl carbamate in the presence of a base such as sodium hydroxide. The reaction yields ethyl [4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]carbamate as a white crystalline solid with a melting point of 80-82°C. The purity of ethyl [4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]carbamate can be determined by high-performance liquid chromatography (HPLC) or gas chromatography (GC).
科学研究应用
Ethyl [4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]carbamate has been extensively studied for its herbicidal activity and environmental impact. In laboratory experiments, ethyl [4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]carbamate has been shown to inhibit the growth of various weeds, including barnyardgrass, foxtail, and velvetleaf. ethyl [4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]carbamate is also effective against certain weed species that have developed resistance to other herbicides.
属性
IUPAC Name |
ethyl N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O2S/c1-2-18-12(17)16-11-15-10(6-19-11)8-4-3-7(13)5-9(8)14/h3-6H,2H2,1H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHXSWEWILHWEOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NC(=CS1)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

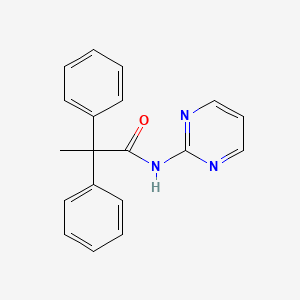
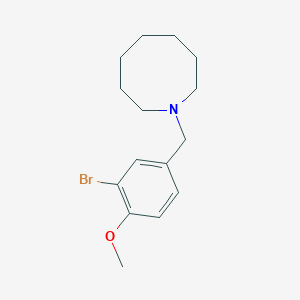
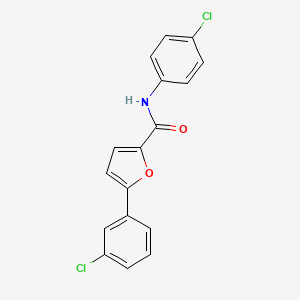

![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide](/img/structure/B5818958.png)
![N-(tert-butyl)-2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-furamide](/img/structure/B5818982.png)
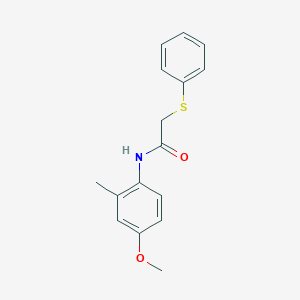
![4-chloro-3-[(3-oxo-3-phenylpropanoyl)amino]benzoic acid](/img/structure/B5818997.png)
![1-ethyl-4-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5819000.png)
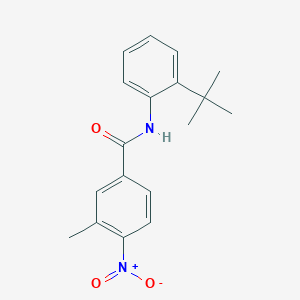
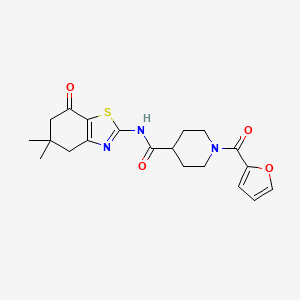
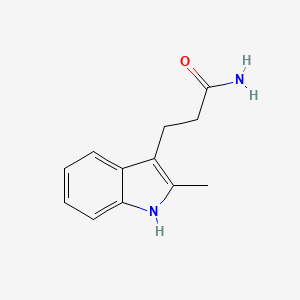
![2-{2-[4-(2-pyrimidinyl)-1-piperazinyl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5819035.png)
![N-benzyl-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5819041.png)